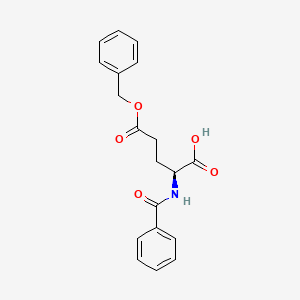
(2S)-2-benzamido-5-oxo-5-phenylmethoxypentanoic acid
Description
(2S)-2-benzamido-5-oxo-5-phenylmethoxypentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamido group, a phenylmethoxy group, and a pentanoic acid backbone. Its stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Properties
CAS No. |
6460-95-3 |
|---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2S)-2-benzamido-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C19H19NO5/c21-17(25-13-14-7-3-1-4-8-14)12-11-16(19(23)24)20-18(22)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)(H,23,24)/t16-/m0/s1 |
InChI Key |
PMEFERULLAYXGE-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-benzamido-5-oxo-5-phenylmethoxypentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzamide with a suitable keto acid derivative, followed by the introduction of the phenylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, along with specific temperature and pressure controls to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-benzamido-5-oxo-5-phenylmethoxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenylmethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(2S)-2-benzamido-5-oxo-5-phenylmethoxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies of enzyme interactions and protein-ligand binding due to its unique structure.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S)-2-benzamido-5-oxo-5-phenylmethoxypentanoic acid exerts its effects involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with enzymes or receptors, while the phenylmethoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar benzamido group and are known for their biological activities, such as anticancer and antimicrobial properties
Phenolic compounds: These compounds have similar aromatic structures and exhibit various biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
(2S)-2-benzamido-5-oxo-5-phenylmethoxypentanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


